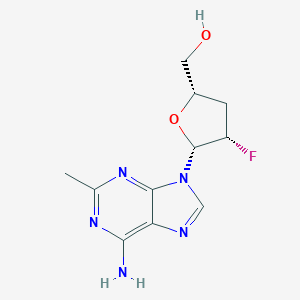
2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate (2-Deoxy-2-FITP) is a synthetic molecule that has gained attention in recent years due to its potential use as a tool for studying cellular signaling pathways. This molecule is a modified version of inositol 1,4,5-trisphosphate (IP3), which is a key second messenger molecule involved in intracellular calcium signaling. 2-Deoxy-2-FITP has been shown to have unique properties that make it a valuable research tool for investigating various aspects of cellular signaling.
Mécanisme D'action
2-Deoxy-2-FITP acts as an analog of 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate, binding to 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate receptors and modulating intracellular calcium signaling. However, due to its modified structure, 2-Deoxy-2-FITP has been shown to have unique properties compared to 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate, including increased potency and selectivity for certain 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate receptor isoforms.
Biochemical and Physiological Effects
The effects of 2-Deoxy-2-FITP on cellular signaling pathways are complex and varied, depending on the specific cell type and context. However, some general effects of the molecule have been observed in various studies. For example, 2-Deoxy-2-FITP has been shown to increase intracellular calcium release and potentiate insulin secretion in pancreatic beta cells. In cancer cells, the molecule has been shown to inhibit cell proliferation and induce cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Deoxy-2-FITP in lab experiments is its increased potency and selectivity compared to 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate. This allows researchers to study specific 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate receptor isoforms and signaling pathways with greater precision. However, one limitation of the molecule is its potential toxicity at high concentrations, which can affect cellular viability and lead to nonspecific effects.
Orientations Futures
There are several potential future directions for research involving 2-Deoxy-2-FITP. One area of interest is the development of new analogs of the molecule with even greater potency and selectivity for specific 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate receptor isoforms. Another area of interest is the use of 2-Deoxy-2-FITP as a therapeutic agent for diseases such as cancer and diabetes, based on its effects on cellular signaling pathways. Finally, further research is needed to fully understand the complex effects of the molecule on cellular processes and to identify potential applications in other areas of biology and medicine.
Méthodes De Synthèse
The synthesis of 2-Deoxy-2-FITP involves several steps, including the protection of the hydroxyl groups on inositol, the introduction of a fluorine atom at the 2-position, and the deprotection of the hydroxyl groups to yield the final product. The synthesis of 2-Deoxy-2-FITP has been described in several publications, and the molecule is now commercially available from several sources.
Applications De Recherche Scientifique
2-Deoxy-2-FITP has been used in a variety of scientific research applications, including the study of calcium signaling, insulin signaling, and cancer biology. In particular, the molecule has been used as a tool to investigate the role of 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate receptors in calcium signaling, as well as the effects of altered 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate signaling on cellular processes such as insulin secretion and cancer cell proliferation.
Propriétés
Numéro CAS |
132489-75-9 |
|---|---|
Nom du produit |
2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate |
Formule moléculaire |
C6H14FO14P3 |
Poids moléculaire |
422.09 g/mol |
Nom IUPAC |
(2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H14FO14P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-6,8-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18) |
Clé InChI |
XYHAHQSGGXWYQM-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)F)O)OP(=O)(O)O)OP(=O)(O)O)O |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)(O)O)F)O)OP(=O)(O)O)OP(=O)(O)O)O |
Synonymes |
2-deoxy-2-fluoroinositol 1,4,5-trisphosphate 2-F-IP3 DL-2-deoxy-2-fluoro-scyllo-inositol 1,4,5-trisphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)


![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)






![4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one](/img/structure/B159528.png)
![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)
![9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B159532.png)
